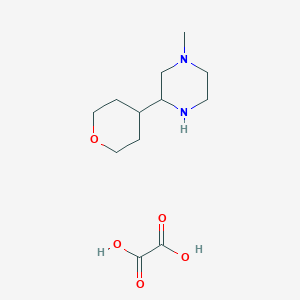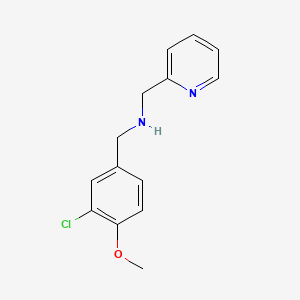![molecular formula C14H28N2O2 B2692498 tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate CAS No. 534595-60-3](/img/structure/B2692498.png)
tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C14H28N2O2 . It has a molecular weight of 256.39.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with an isopropyl group at the 1-position and a tert-butyl carbamate group at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tert-butyl carbamates are known to be stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen
Crystal Structure Insights
The study of tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, members of the isostructural family with the formula BocNHCH2CCCCX, reveals the simultaneous involvement of hydrogen and halogen bonds on the carbonyl group in their crystal structures. This illustrates the compound's utility in understanding molecular interactions within crystals, contributing to the field of crystallography and material science (Baillargeon et al., 2017).
Synthetic Applications
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is highlighted as a crucial intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). An optimized synthetic method for this compound demonstrates its importance in medicinal chemistry and drug development (Zhao et al., 2017).
Mechanistic Insights in Mass Spectrometry
Research on the structures of tert-butylcarbamate ions, particularly in the context of newborn screening for diseases like Fabry, Hurler, and Hunter diseases, provides valuable mechanistic insights. Understanding the protonation sites and dissociation mechanisms of these compounds in mass spectrometry assays contributes to the development of diagnostic methods and enhances the reliability of newborn screening processes (Spáčil et al., 2011).
Contribution to Organic Synthesis Methods
The one-pot Curtius rearrangement for synthesizing Boc-protected amines, including tert-butyl carbamates, showcases a mild and efficient method for obtaining protected amino acids. This technique is significant for peptide synthesis, highlighting the compound's role in advancing synthetic organic chemistry (Lebel & Leogane, 2005).
Investigating Hydrogen Bond Dynamics
The structural analysis of two carbamate derivatives provides insights into the interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular assembly and pseudo-symmetry in crystal structures. This research enriches the knowledge base regarding the forces that influence molecular orientation and interaction, pivotal for designing new materials and drugs (Das et al., 2016).
Zukünftige Richtungen
While specific future directions for “tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate” are not mentioned in the resources, tert-butyl carbamates are useful in the field of organic synthesis, particularly as protecting groups for amines . They may also find use in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
Tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate is a compound that is commonly used as a pharmaceutical intermediate and as a starting material in organic synthesis
Mode of Action
Biochemical Pathways
It is known that the compound can be used in the synthesis of potential drug molecules, such as anticancer drugs, neuroactive substances, and muscle relaxants .
Pharmacokinetics
The compound is known to be soluble in organic solvents such as ether, methanol, and chloroform , which may influence its bioavailability.
Result of Action
It is known that the compound can be used in the synthesis of potential drug molecules, which can have various effects depending on the specific drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to have a melting point of about 20-30℃ and a boiling point of about 250-260℃ . These properties suggest that the compound’s stability and efficacy could be affected by temperature. Additionally, the compound’s solubility in organic solvents suggests that the presence of these solvents in the environment could influence its action and efficacy.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-propan-2-ylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16-8-6-12(7-9-16)10-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOQTGMDBTXCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)


![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2692434.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2692437.png)
